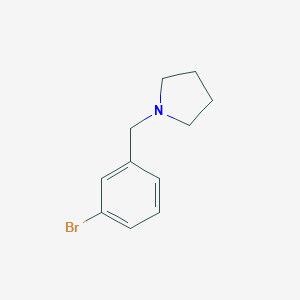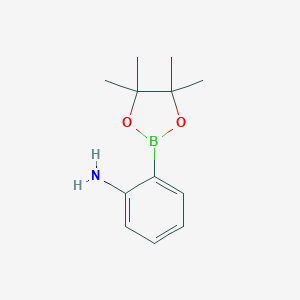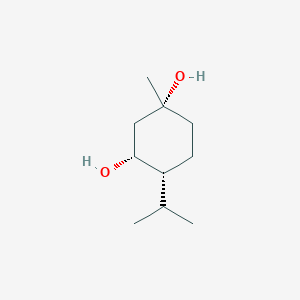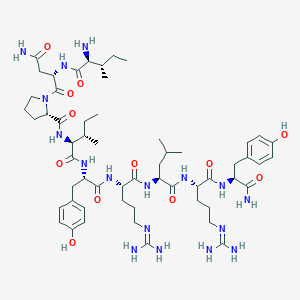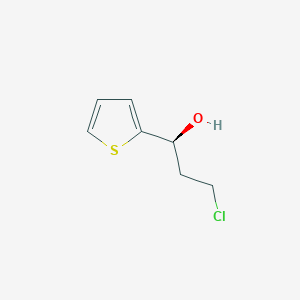
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of ((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to act on the GABAergic system by enhancing the inhibitory effect of GABA on the central nervous system. The compound has also been shown to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
生化和生理效应
((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to increase the threshold for seizure induction, reduce anxiety-like behavior, and alleviate pain in animal models. The compound has also been shown to have a neuroprotective effect in a rat model of ischemic stroke.
实验室实验的优点和局限性
One of the advantages of using ((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments is its high potency and selectivity. The compound has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of using the compound is its potential toxicity, which needs to be carefully monitored in experimental studies.
未来方向
There are several future directions for the study of ((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is to investigate its potential use as a therapeutic agent for the treatment of neurological disorders such as epilepsy, anxiety disorders, and neuropathic pain. Another direction is to study its mechanism of action in more detail to gain a better understanding of its pharmacological effects. Furthermore, the compound can be modified to improve its pharmacokinetic properties and reduce its potential toxicity. Finally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, ((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been extensively studied for its potential therapeutic applications in neurological disorders and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, the compound has several advantages that make it suitable for in vivo studies. Finally, there are several future directions for the study of the compound, including investigating its mechanism of action in more detail and developing new drugs based on its structure.
合成方法
The synthesis of ((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a series of chemical reactions. The first step is the condensation of 2-aminopyrimidine with ethyl propiolate, followed by the reaction with 2-phenylacetaldehyde to form the intermediate compound. The intermediate compound is then reacted with 5-aminotetrazole to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit anticonvulsant, antinociceptive, and anxiolytic effects in animal models. It has also been investigated for its potential use as a therapeutic agent for the treatment of epilepsy, anxiety disorders, and neuropathic pain.
属性
CAS 编号 |
168152-76-9 |
|---|---|
产品名称 |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
分子式 |
C22H21N9O |
分子量 |
427.5 g/mol |
IUPAC 名称 |
2-amino-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C22H21N9O/c1-2-5-18-17(20(32)24-22-25-21(23)28-31(18)22)12-13-8-10-14(11-9-13)15-6-3-4-7-16(15)19-26-29-30-27-19/h3-4,6-11H,2,5,12H2,1H3,(H,26,27,29,30)(H3,23,24,25,28,32) |
InChI 键 |
FPYYWHOTLSLBSR-UHFFFAOYSA-N |
手性 SMILES |
CCCC1=C(C(=O)N=C2N1NC(=N2)N)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC(=NN12)N)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
规范 SMILES |
CCCC1=C(C(=O)N=C2N1NC(=N2)N)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



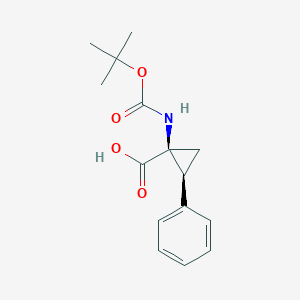
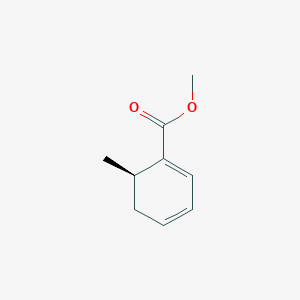
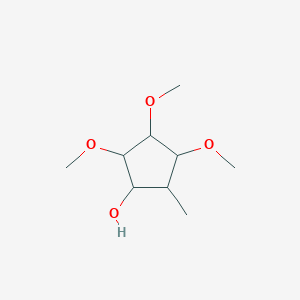
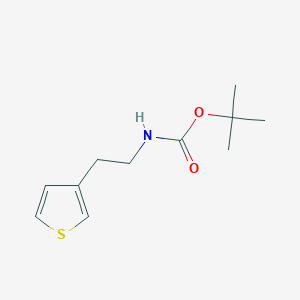
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)
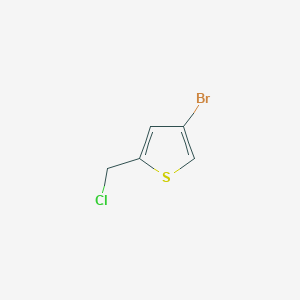
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)
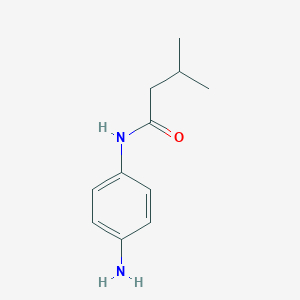
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
